molecular formula C18H13F2NO4 B2716695 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide CAS No. 1428367-44-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide

Cat. No.: B2716695
CAS No.: 1428367-44-5
M. Wt: 345.302
InChI Key: XROYWFNMIOUECR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various biologically active molecules, and a difluorobenzamide group, which can influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the reaction of 1,3-benzodioxole with an appropriate alkyne under palladium-catalyzed coupling conditions. The resulting intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the palladium-catalyzed coupling step and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the difluorobenzamide group can form hydrogen bonds or electrostatic interactions with amino acid residues . These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide is unique due to the presence of both the benzo[d][1,3]dioxole and difluorobenzamide moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO4/c19-13-4-3-5-14(20)17(13)18(22)21-8-1-2-9-23-12-6-7-15-16(10-12)25-11-24-15/h3-7,10H,8-9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROYWFNMIOUECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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